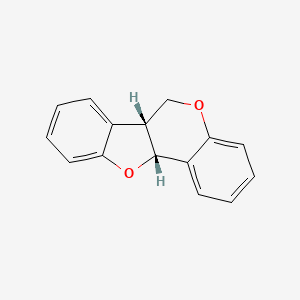

(6aR,11aR)-pterocarpan

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C15H12O2 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC 名称 |

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |

InChI |

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m0/s1 |

InChI 键 |

LZEPVVDVBJUKSG-WFASDCNBSA-N |

手性 SMILES |

C1[C@@H]2[C@H](C3=CC=CC=C3O1)OC4=CC=CC=C24 |

规范 SMILES |

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |

产品来源 |

United States |

Natural Occurrence and Distribution of 6ar,11ar Pterocarpans

Precursor Compounds (e.g., Chalcones, Flavanones, Isoflavones, Isoflavanols)

The biosynthesis of (6aR,11aR)-pterocarpans relies on a cascade of precursor molecules, each a product of a specific enzymatic step. The initial precursors are chalcones , specifically 4,2',4',6'-tetrahydroxychalcone or, in legumes, the 6'-deoxychalcone isoliquiritigenin (B1662430) (4,2',4'-trihydroxychalcone), formed by the concerted action of CHS and CHR. mdpi.comencyclopedia.pubnih.gov

These chalcones are then converted to their corresponding flavanones by chalcone (B49325) isomerase (CHI). encyclopedia.pub Naringenin (B18129) is formed from 4,2',4',6'-tetrahydroxychalcone, while liquiritigenin (B1674857) is the product of isoliquiritigenin isomerization. mdpi.comencyclopedia.pub These flavanones are central intermediates, serving as substrates for the isoflavone (B191592) synthase. mdpi.com

The action of isoflavone synthase and subsequent dehydratases on the flavanone (B1672756) precursors generates the foundational isoflavones , such as daidzein (B1669772) and genistein. nih.govnih.gov These isoflavones are then further modified. For instance, in the biosynthesis of (-)-medicarpin, a (6aR,11aR)-pterocarpan, the isoflavone formononetin (B1673546) is a key intermediate. rsc.org

The isoflavones are then reduced to isoflavanols . A critical step is the reduction of a 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanol, which is the immediate precursor for the final ring closure. nih.govrsc.org For example, 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) is the direct precursor to (-)-medicarpin. nih.gov

| Precursor Class | Specific Example(s) | Role in Pathway |

| Chalcones | Isoliquiritigenin | Initial product of the legume-specific flavonoid pathway. |

| Flavanones | Liquiritigenin | Precursor for isoflavone synthase. |

| Isoflavones | Formononetin, Daidzein | Core structures that undergo further modification. |

| Isoflavanols | 7,2'-dihydroxy-4'-methoxyisoflavanol | Immediate precursor for pterocarpan (B192222) ring cyclization. |

Enzymes Catalyzing Ring Cyclization and Stereospecificity

The final and defining step in the formation of the pterocarpan skeleton is the cyclization of a 2'-hydroxyisoflavanol. This reaction is catalyzed by pterocarpan synthase (PTS), which is responsible for forming the fourth ring between the C-6a and C-11a positions. nih.govfrontiersin.org PTS is a dirigent protein, meaning it controls the stereochemistry of the reaction. nih.govnih.govfrontiersin.org The stereospecificity of the final pterocarpan product, whether it is a (-) or (+) enantiomer, is determined at this crucial cyclization step and depends on the stereochemistry of the isoflavanol substrate. nih.gov Specifically, the 4R configuration of the isoflavanol is essential for the PTS reaction. nih.gov

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. wikipedia.org It is a type III polyketide synthase that catalyzes the sequential condensation of three acetate (B1210297) units from malonyl-CoA with a p-coumaroyl-CoA starter molecule to form naringenin chalcone. mdpi.comwikipedia.org In leguminous plants, CHS works in conjunction with chalcone reductase to produce 6'-deoxychalcones. encyclopedia.pubnih.gov The expression of CHS is often induced by environmental stressors, such as pathogen attack, highlighting its role in the production of defense compounds like pterocarpans. scispace.com

Chalcone reductase (CHR) is an enzyme predominantly found in leguminous plants that works in concert with CHS. encyclopedia.pubnih.gov It acts on a polyketide intermediate during the CHS reaction, leading to the formation of a 6'-deoxychalcone instead of the usual tetrahydroxychalcone. nih.govscispace.com This step is critical as it directs the biosynthetic pathway towards the production of 5-deoxyisoflavonoids, which include the pterocarpans. nih.govoup.com The presence and activity of CHR are therefore a key determinant for the biosynthesis of these compounds.

Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcones to form (2S)-flavanones. oup.comnih.gov There are different types of CHI enzymes. Type II CHIs, which are primarily found in legumes, can utilize both 6'-hydroxychalcones and 6'-deoxychalcones (like isoliquiritigenin) as substrates to produce the corresponding flavanones (naringenin and liquiritigenin, respectively). mdpi.comoup.com This promiscuous substrate activity is essential for the production of the 5-deoxyflavanone precursors required for pterocarpan biosynthesis in these plants. oup.com

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Chalcone Synthase | CHS | First committed step in flavonoid biosynthesis. | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone (or intermediate for CHR) |

| Chalcone Reductase | CHR | Directs pathway to 5-deoxyisoflavonoids. | Polyketide intermediate from CHS reaction | 6'-Deoxychalcone (e.g., Isoliquiritigenin) |

| Chalcone Isomerase | CHI | Catalyzes stereospecific cyclization of chalcones. | Chalcones (e.g., Isoliquiritigenin) | (2S)-Flavanones (e.g., Liquiritigenin) |

| Pterocarpan Synthase | PTS | Catalyzes final ring closure and determines stereochemistry. | 2'-Hydroxyisoflavanols | (6aR,11aR)-Pterocarpans |

Biosynthesis of 6ar,11ar Pterocarpans

Key Enzymatic Steps in Pterocarpan (B192222) Core Skeleton Formation

Enzymes Catalyzing Ring Cyclization and Stereospecificity

Isoflavone (B191592) Reductase (IFR)

Isoflavone reductase (IFR) is a pivotal enzyme in the biosynthesis of pterocarpan phytoalexins, as it is responsible for introducing the first of two chiral centers in molecules like (-)-medicarpin. nih.gov This enzyme catalyzes the stereospecific reduction of a 2'-hydroxyisoflavone to a (3R)-isoflavanone. nih.govrushim.ru For instance, in alfalfa, IFR converts 2'-hydroxyformononetin (B191511) specifically to (3R)-vestitone. nih.gov The expression of the IFR gene is highly induced in response to elicitors, which aligns with the accumulation of pterocarpans as part of the plant's defense mechanism. nih.gov

Vestitone (B1219705) Reductase (VR)

Following the action of IFR, vestitone reductase (VR) catalyzes the subsequent reduction step. researchgate.net In the biosynthesis of (-)-medicarpin in alfalfa, VR is one of the final two enzymes. nih.gov This enzyme, in conjunction with pterocarpan synthase, facilitates the conversion of vestitone to the final pterocarpan product. nih.gov The activity of VR has been shown to increase significantly after elicitor treatment in alfalfa cell cultures, correlating with the accumulation of medicarpin (B1676140). nih.gov

Pterocarpan Synthase (PTS) / Isoflavanol Dehydratase (ID)

Pterocarpan synthase (PTS), also known as isoflavanol dehydratase (ID), catalyzes the final ring closure reaction to form the characteristic pterocarpan skeleton. oup.comnih.gov This enzyme was long considered a "missing link" in the pterocarpan biosynthetic pathway. oup.comnih.govresearchgate.net PTS facilitates the dehydration of a (3R,4R)-2'-hydroxyisoflavanol intermediate to yield the (-)-pterocarpan. nih.gov Specifically, it is a 2'-hydroxyisoflavanol 4,2'-dehydratase. oup.comnih.gov Research has shown that PTS from different leguminous plants, such as Glycyrrhiza echinata, soybean, and Lotus japonicus, contains amino acid motifs characteristic of dirigent proteins, which are known to control stereospecific reactions. nih.govresearchgate.net The enzyme requires the substrate to have a (4R) configuration at the C-4 position. researchgate.netqmul.ac.ukenzyme-database.org

In alfalfa, the enzyme responsible for this final step is 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) dehydratase, which, together with vestitone reductase, constitutes what was termed 'pterocarpan synthase'. nih.gov These two enzymes can be loosely associated, suggesting a potential for substrate channeling. nih.gov

Stereospecificity of Enzymatic Transformations Leading to (6aR,11aR) Configuration

The (6aR,11aR) stereochemistry, characteristic of levorotatory (-) pterocarpans like (-)-medicarpin and (-)-maackiain, is meticulously controlled by a series of stereospecific enzymatic reactions. nih.govnih.govfrontiersin.orgsci-hub.sekfnl.gov.saresearchgate.net

The key determining step for the final stereochemistry is the reduction of the achiral 2'-hydroxyisoflavone precursor by isoflavone reductase (IFR) . rushim.runih.gov This enzyme stereospecifically produces a (3R)-isoflavanone intermediate. nih.govrushim.ru For example, in the biosynthesis of (-)-medicarpin, IFR reduces 2'-hydroxyformononetin to (3R)-vestitone. nih.gov

The subsequent reduction of the isoflavanone (B1217009) to a (3R,4R)-2'-hydroxyisoflavanol maintains the stereochemistry at the C-3 position. nih.gov Finally, pterocarpan synthase (PTS) , which has been identified as a dirigent domain-containing protein, catalyzes the cyclization of the (3R,4R)-2'-hydroxyisoflavanol. nih.govresearchgate.net This enzyme specifically requires the (4R) configuration for its activity and the stereochemistry at the C-3 position of the isoflavanol precursor determines whether a (+)- or (-)-pterocarpan is formed. researchgate.netqmul.ac.ukenzyme-database.org The in vitro production of (-)-medicarpin from vestitone using vestitone reductase and DMI dehydratase from alfalfa resulted in the natural (6aR,11aR) configuration. nih.gov

Interestingly, while most legumes produce the (-)-enantiomers, a few, like pea (Pisum sativum), produce (+)-pterocarpans such as (+)-pisatin. nih.govfrontiersin.org The biosynthesis of these dextrorotatory pterocarpans involves intermediates with the opposite stereochemistry. nih.gov

Diversification through Post-Skeletal Modifications

Once the core (6aR,11aR)-pterocarpan skeleton is formed, its structure can be further diversified through various modifications, including methylation. These modifications contribute to the wide array of pterocarpan structures found in nature. nih.gov

O-Methylation in Pterocarpan Biosynthesis

O-methylation is a common modification in the biosynthesis of specialized plant metabolites, including pterocarpans, and is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. mdpi.com This process can occur at various hydroxyl groups on the pterocarpan molecule, leading to a diverse range of compounds. frontiersin.org

Isoflavonoid (B1168493) O-methyltransferases (OMTs) are a class of enzymes responsible for the methylation of hydroxyl groups on isoflavonoid precursors and the final pterocarpan structure. frontiersin.org These enzymes play a crucial role in the biosynthesis of defense compounds known as phytoalexins in leguminous plants. researchgate.netnih.gov

For example, in alfalfa, an isoflavone O-methyltransferase (IOMT) is involved in the biosynthesis of medicarpin. frontiersin.org In pea, a specific 6a-hydroxymaackiain (B600481) 3-O-methyltransferase (HM3OMT) catalyzes the final step in pisatin (B192138) biosynthesis by converting (6aR,11aR)-6a-hydroxymaackiain to pisatin. oup.com

Interestingly, research on hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) from barrel medic (Medicago truncatula) has revealed its dual functionality. nih.govoup.com This enzyme not only catalyzes the 4'-O-methylation of the isoflavonoid intermediate 2,7,4'-trihydroxyisoflavanone (B1247573) but can also perform the 3-O-methylation of (6aR,11aR)-6a-hydroxymaackiain, the precursor to pisatin in pea. nih.govoup.com X-ray crystal structures have shown that both the (2S,3R)-stereoisomer of 2,7,4'-trihydroxyisoflavanone and the (6aR,11aR)-stereoisomer of 6a-hydroxymaackiain bind to the enzyme in nearly identical conformations, explaining this dual substrate specificity. nih.govoup.com

| Enzyme | Substrate(s) | Product(s) | Plant Source |

| Isoflavone Reductase (IFR) | 2'-Hydroxyformononetin | (3R)-Vestitone | Alfalfa |

| Vestitone Reductase (VR) | Vestitone | 7,2'-Dihydroxy-4'-methoxyisoflavanol | Alfalfa |

| Pterocarpan Synthase (PTS) / DMI Dehydratase | 7,2'-Dihydroxy-4'-methoxyisoflavanol | (-)-Medicarpin | Alfalfa |

| 6a-hydroxymaackiain 3-O-methyltransferase (HM3OMT) | (6aR,11aR)-6a-Hydroxymaackiain | Pisatin | Pea |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | 2,7,4'-Trihydroxyisoflavanone, (6aR,11aR)-6a-Hydroxymaackiain | Formononetin (B1673546), Pisatin | Barrel Medic |

Substrate Specificity and Dual Functionality (e.g., HI4'OMT, HM3OMT)

The modification of the isoflavonoid core often involves O-methyltransferases (OMTs) that exhibit remarkable specificity and, in some cases, dual functionality. Two key enzymes in this process are 2-hydroxyisoflavanone (B8725905) 4'-O-methyltransferase (HI4'OMT) and (+)-6a-hydroxymaackiain 3-O-methyltransferase (HM3OMT).

HI4'OMT plays a crucial role at the entry point of isoflavonoid phytoalexin biosynthesis in several leguminous plants, including alfalfa, chickpea, and Medicago truncatula. scispace.com This enzyme specifically catalyzes the methylation of the 4'-hydroxyl group on the B-ring of 2-hydroxyisoflavanones. scispace.com Interestingly, the HI4'OMT from M. truncatula shows a high degree of similarity (90% amino acid sequence identity) to the HM3OMT found in pea (Pisum sativum). scispace.com This latter enzyme, HM3OMT, is responsible for the final step in the biosynthesis of the pea phytoalexin (+)-pisatin, where it methylates the 3-O position on the A-ring of (+)-6a-hydroxymaackiain. scispace.com

While HI4'OMT and HM3OMT are closely related, their substrate specificity appears tailored to the specific pterocarpan pathways of the host plant. For instance, the substrate for HM3OMT, (+)-6a-hydroxymaackiain, is primarily found in species that produce (+)-pisatin, suggesting a highly evolved enzymatic function. dokumen.pub This highlights a principle of divergent evolution where enzymes with a common ancestry have been adapted to fulfill distinct, specific roles in the metabolic pathways of different plant species.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source Example |

| 2-hydroxyisoflavanone 4'-O-methyltransferase | HI4'OMT | 2,7,4'-trihydroxyisoflavanone | Formononetin | Medicago truncatula |

| (+)-6a-hydroxymaackiain 3-O-methyltransferase | HM3OMT | (+)-6a-hydroxymaackiain | (+)-Pisatin | Pisum sativum |

Prenylation of Pterocarpans

Prenylation, the attachment of a dimethylallyl (prenyl) group, is a critical modification that enhances the biological activity of pterocarpans. This reaction is catalyzed by a specific class of enzymes known as prenyltransferases. mdpi.com

A key enzyme in this process is Pterocarpan 4-Dimethylallyltransferase (G4DT), which has been extensively studied in soybean (Glycine max). nih.govnih.gov G4DT, more formally known as dimethylallyl diphosphate (B83284): (6aS, 11aS)-3,9,6a-trihydroxypterocarpan 4-dimethylallyltransferase, catalyzes the crucial coupling of the polyphenol pterocarpan core with an isoprenoid moiety. nih.govnih.gov It specifically transfers a dimethylallyl group from the donor molecule, dimethylallyl diphosphate (DMAPP), to the pterocarpan skeleton. mdpi.comnih.gov This reaction is a penultimate step in the biosynthesis of glyceollin (B191339), a major phytoalexin in soybean. nih.gov

Pterocarpan prenyltransferases exhibit high specificity regarding both the position of prenyl group attachment (regiospecificity) and the stereochemistry of the resulting molecule. The soybean enzyme G4DT, for example, demonstrates strict regiospecificity by attaching the dimethylallyl group to the C-4 position of the pterocarpan nucleus. nih.govuniprot.org This specific prenylation yields the direct precursor to glyceollin I. nih.govoup.com

The stereochemical configuration of the substrate is also critical. The formation of pterocarpans from their isoflavanol precursors is a key step that determines the stereochemistry of the final molecule, which in turn influences its antimicrobial activity. researchgate.net Studies on the formation of related compounds have shown that the stereochemistry of the substrate can dictate the stereochemical outcome of the product, with enzymes selectively recognizing specific configurations. researchgate.nettandfonline.com For instance, the enzyme pterocarpan synthase (PTS) requires a substrate with a 4R configuration to catalyze the ring closure reaction that forms the pterocarpan skeleton. researchgate.net

Hydroxylation and Methylenedioxy Group Formation

Further structural diversity in pterocarpans is achieved through hydroxylation and the formation of methylenedioxy bridges, reactions typically catalyzed by cytochrome P450 (CYP) monooxygenases. frontiersin.orgmdpi.com These enzymes are often embedded in the endoplasmic reticulum and are known to catalyze a wide array of reactions in secondary metabolism. mdpi.com

Hydroxylation reactions, catalyzed by enzymes such as isoflavone 2'-hydroxylase (I2'H) and isoflavone 3'-hydroxylase (I3'H), introduce hydroxyl groups at specific positions on the isoflavonoid precursor, which is essential for the subsequent cyclization to form the pterocarpan ring system. frontiersin.org

The formation of a methylenedioxy bridge (–O–CH₂–O–) is an unusual reaction also catalyzed by specialized cytochrome P450 enzymes. mdpi.comrsc.org This structure is formed by the cyclization of an adjacent hydroxyl and methoxyl group on the aromatic ring. researchgate.net For example, CYP719 family enzymes have been identified as responsible for creating methylenedioxy bridges in the biosynthesis of various natural products, including alkaloids and lignans, providing a model for their formation in pterocarpan biosynthesis. mdpi.com

Induction of Pterocarpan Biosynthesis in Response to Environmental Stimuli

Pterocarpans are classic examples of phytoalexins, which are antimicrobial compounds synthesized by plants de novo in response to stress. annualreviews.orgmdpi.com Their production is not constitutive but is rapidly induced when the plant encounters various environmental challenges. mdpi.comnih.gov

The synthesis of pterocarpans can be triggered by a wide range of inducers, often referred to as elicitors. annualreviews.org These include:

Biotic Elicitors : These originate from living organisms. The most studied are components from microbial cell walls, such as β-glucans from fungi. annualreviews.org For example, treating alfalfa cell cultures with a fungal elicitor rapidly induces the accumulation of medicarpin. nih.gov Similarly, infection of soybean with the pathogen Phytophthora sojae triggers the synthesis of glyceollin. nih.gov

Abiotic Elicitors : These are non-biological factors. Exposure to ultraviolet (UV) radiation is known to induce the synthesis of vestitol (B31614) in Lotus species. nih.gov Other stresses like drought can also stimulate the phenylpropanoid pathway, leading to the accumulation of various phenolic compounds, including pterocarpans. mdpi.com

The induction process involves the activation of genes encoding the biosynthetic enzymes. researchgate.net Following exposure to an elicitor, there is a marked increase in the transcription of genes for enzymes like chalcone (B49325) synthase, pterocarpan synthase, and pterocarpan 4-dimethylallyltransferase, which precedes the accumulation of the final phytoalexin compounds. oup.comresearchgate.netnih.gov This coordinated genetic response allows the plant to mount a rapid and localized chemical defense at the site of infection or stress. annualreviews.org

| Stimulus/Elicitor | Plant Species | Induced Pterocarpan(s) |

| Fungal Elicitor | Alfalfa (Medicago sativa) | Medicarpin |

| Pathogen Infection (Phytophthora sojae) | Soybean (Glycine max) | Glyceollin |

| UV Radiation | Lotus sp. | Vestitol |

| Arbuscular Mycorrhizal Fungi | Bituminaria bituminosa | Bitucarpin A, Erybraedin C |

Bioprospecting for Enzymes in Pterocarpan Production via Microbial Cell Factories

The therapeutic potential of pterocarpans has driven interest in their large-scale production. However, extraction from plant sources is often limited by low yields, cost, and sustainability issues. frontiersin.orgresearchgate.net Microbial cell factories, using engineered microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, offer a promising alternative for the efficient and sustainable production of these complex molecules. nih.govdntb.gov.ua

A critical first step in this bioengineering approach is bioprospecting , which involves the search for and identification of optimal enzymes to construct a complete and efficient biosynthetic pathway in a microbial host. frontiersin.orgresearchgate.net This process allows researchers to identify existing gaps in known pathways and select the best-performing enzymes based on parameters like activity and substrate specificity. researchgate.netnih.gov

The bioprospecting strategy often begins with in silico methods, which use computational tools and databases to screen for genes encoding enzymes with desired functions. frontiersin.org Once candidate enzymes are identified, they can be synthesized and tested in vitro. Through synthetic biology techniques, the genes for the most efficient enzymes are then assembled into a heterologous pathway within a chosen microbial chassis. frontiersin.orgresearchgate.net This approach not only facilitates the production of known pterocarpans but also provides the tools to create novel derivatives by combining enzymes from different organisms. frontiersin.org The ultimate goal is to develop optimized microbial systems that can produce high titers of valuable plant-derived compounds like this compound in a controlled and scalable manner. researchgate.net

Chemical Synthesis and Derivatization of 6ar,11ar Pterocarpans

Total Synthesis Approaches to the Pterocarpan (B192222) Skeleton

The total synthesis of the pterocarpan framework has been a subject of extensive research, leading to a variety of methodologies. These strategies often involve the construction of key intermediates that can be cyclized to form the characteristic 6a,11a-dihydro-6H-benzofuro[3,2-c] nih.govbenzopyran ring system. znaturforsch.com

Control over the relative stereochemistry at the C-6a and C-11a positions is a critical aspect of pterocarpan synthesis. The cis-fusion is characteristic of most natural pterocarpans, while the trans-isomers are typically unnatural. researchgate.netresearchgate.net

A notable strategy for diastereoselective synthesis involves the allylation of aromatic aldehydes with cyclic allylsiloxanes, which allows for the control of the relative stereochemistry. nih.gov This method has been successfully applied to the synthesis of both cis- and trans-pterocarpans. nih.gov Another approach starts from a racemic 2'-benzyloxyflavanone, which can be converted to both enantiopure cis- and trans-pterocarpan skeletons. researchgate.netnih.gov The stereochemistry of the intermediates and final products is often confirmed by X-ray crystallography and circular dichroism (CD) spectroscopy. researchgate.netnih.gov

The coupling constant (J value) between the H-6a and H-11a protons in NMR spectroscopy is a key indicator of the ring junction stereochemistry. A J value of approximately 7-8 Hz is indicative of a cis-junction, whereas a larger coupling constant, around 13.4 Hz, suggests a trans-fusion. researchgate.net

Multi-step sequences are commonly employed in the construction of the pterocarpan skeleton. Aldol condensation reactions have been utilized to create key intermediates. For instance, the condensation of phenylacetates with benzaldehydes can furnish 2,3-diaryl-3-hydroxypropanoates, which serve as precursors to both racemic trans-pterocarpans and enantiopure cis- and trans-6a-hydroxypterocarpans. researchgate.netrushim.ru

Cyclization reactions are the final and often crucial step in forming the tetracyclic framework. Intramolecular Friedel-Crafts-type cyclizations are a common strategy. rsc.orgnih.gov For example, an alkenyl alcohol intermediate can undergo an iodoetherification followed by a Friedel-Crafts-type cyclization to yield the fused polycyclic system. rsc.org Another approach involves the acid-catalyzed cyclization of a 2'-hydroxyisoflavan derivative. researchgate.net

Specific reagents and catalysts play a pivotal role in key transformations during pterocarpan synthesis. Thallium(III) nitrate (B79036) (TTN) and iodobenzene (B50100) diacetate (IDA) have been extensively used for the oxidative rearrangement of chalcones and flavanones, which are important precursors. researchgate.netrsc.org For instance, the reaction of a 2'-benzyloxyflavanone with TTN or IDA in trimethyl orthoformate can induce a ring contraction to form a 2,3-dihydrobenzo[b]furan derivative, a key intermediate for pterocarpan synthesis. znaturforsch.comresearchgate.net While effective, the high toxicity of thallium compounds has prompted the development of alternative reagents. rsc.orgwikipedia.org

Palladium-catalyzed reactions, such as the Heck-oxyarylation, have also been employed. The intramolecular Heck-oxyarylation of 2H-chromene derivatives can diastereoselectively yield pterocarpan structures. rsc.org

| Reagent/Catalyst | Application in Pterocarpan Synthesis | Reference |

| Thallium(III) Nitrate (TTN) | Oxidative rearrangement of chalcones and flavanones. | znaturforsch.comresearchgate.netrsc.org |

| Iodobenzene Diacetate (IDA) | Oxidative rearrangement and ring contraction of flavanones. | znaturforsch.comresearchgate.net |

| Palladium(II) catalysts | Heck-oxyarylation for cyclization. | rsc.orgunideb.hu |

| Boron Trifluoride Etherate | Friedel-Crafts type cyclization. | nih.gov |

| Silver(I) complexes | Catalysis of condensation reactions. | researchgate.net |

Enantioselective Synthesis of (6aR,11aR)-Pterocarpans and Their Analogs

The synthesis of specific enantiomers of pterocarpans is crucial, as biological activity is often stereospecific. The (6aR,11aR) configuration is found in many biologically active natural pterocarpans. researchgate.netnih.gov

One of the first enantioselective total syntheses of the pterocarpan skeleton started from a racemic 2'-benzyloxyflavanone, which was resolved using a chiral resolving agent. researchgate.net This approach provided access to both (+)-(6aS,11aS)- and (-)-(6aR,11aR)-pterocarpan enantiomers. Biocatalysis, using microorganisms like yeast strains, has also emerged as a green and effective method for the stereoselective synthesis of chiral flavonoid precursors. mdpi.com

Preparation of Novel (6aR,11aR)-Pterocarpan Derivatives

The synthesis of novel pterocarpan derivatives is an active area of research, aimed at exploring new biological activities. One approach involves the introduction of different substituents onto the pterocarpan skeleton. For example, 6-naphthylpterocarpans have been synthesized via a Heck-oxyarylation reaction of 2-naphthyl-2H-chromene derivatives. rsc.org These novel derivatives have shown promising antiproliferative activity against human cancer cell lines. rsc.org

Another strategy involves the modification of naturally occurring pterocarpans. For instance, prenylated pterocarpans, which are common in nature, can be isolated and structurally elucidated to serve as lead compounds for further derivatization. biosoil.rumdpi.com

Structure-Directed Modifications for Bioactivity Studies

Modifying the structure of pterocarpans is a key strategy to understand structure-activity relationships (SAR) and to develop compounds with enhanced or novel biological activities. The two chiral centers at C-6a and C-11a are critical determinants of the molecule's stereochemistry and, consequently, its biological function. researchgate.net

Studies have shown that the stereochemistry at these centers can dramatically influence bioactivity. For example, in the case of medicarpin (B1676140), the (+)-(6aS,11aS) enantiomer was found to significantly increase the expression of bone morphogenetic protein-2 (BMP2), promoting bone formation, while the (-)-(6aR,11aR) enantiomer had the opposite effect. rsc.org

The introduction of various functional groups at different positions on the aromatic rings of the pterocarpan skeleton has also been explored. For example, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly impact the cytotoxic activity of pterocarpan derivatives against cancer cell lines. dokumen.pub The synthesis of a variety of analogs with systematic structural changes allows for a detailed investigation of the structural requirements for a specific biological response. nih.gov

Structural Elucidation and Spectroscopic Characterization of 6ar,11ar Pterocarpans

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including the complex framework of pterocarpans. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular architecture. numberanalytics.comcreative-biostructure.com

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the (6aR,11aR)-pterocarpan skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound exhibits characteristic signals that are indicative of its core structure. Key proton signals include those for the oxymethylene protons of the heterocyclic ring B and the bridging protons of rings B and C. For instance, in some this compound derivatives, the proton at position H-11a appears as a doublet, while the protons at H-6 show distinct splitting patterns, often as a doublet of doublets or a triplet, reflecting their coupling with adjacent protons. doi.orgmdpi.com The chemical shifts and coupling constants of the aromatic protons on rings A and D provide crucial information about the substitution pattern on these rings. doi.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The signals for the carbons of the pterocarpan (B192222) skeleton, particularly C-6, C-6a, and C-11a, are diagnostic. doi.orgmdpi.com For example, typical chemical shifts for these carbons in a this compound might be observed around δC 67.5 (C-6), 40.5 (C-6a), and 79.3 (C-11a). mdpi.com The chemical shifts of the aromatic carbons further confirm the substitution patterns determined from the ¹H NMR spectrum.

Below are representative ¹H and ¹³C NMR data for a this compound derivative, specifically (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan. weebly.com

Table 1: ¹H and ¹³C NMR Data for (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan (in CD₂Cl₂) weebly.com

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 1 | 7.18 (d, 8.4) | 132.4 |

| 2 | 6.50 (dd, 8.4, 2.4) | 109.9 |

| 3 | - | 159.2 |

| 4 | 6.42 (d, 2.4) | 104.3 |

| 4a | - | 107.0 |

| 6α | 4.21 (dd, 10.5, 4.8) | 66.8 |

| 6β | 3.60 (t, 10.5) | |

| 6a | 3.51 (m) | 40.1 |

| 6b | - | 114.7 |

| 7 | - | 141.6 |

| 8 | - | 138.8 |

| 9 | - | 155.0 |

| 10 | 6.21 (s) | 93.4 |

| 10a | - | 155.1 |

| 11a | 5.43 (d, 7.0) | 79.1 |

| 11b | - | 122.9 |

| 7-OCH₃ | 3.86 (s) | 61.1 |

| 8-OCH₃ | 3.82 (s) | 60.8 |

| 9-OCH₃ | 3.77 (s) | 56.3 |

2D NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of (6aR,11aR)-pterocarpans and for determining their relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. ustc.edu.cnlongdom.org For pterocarpans, COSY is used to confirm the connectivity of protons on the aromatic rings and the protons within the heterocyclic core. ustc.edu.cnresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com This is crucial for assigning the carbon signals based on the already assigned proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). numberanalytics.com This experiment is vital for establishing the connectivity between different structural fragments, such as linking substituents to the pterocarpan skeleton and confirming the fusion of the different rings. doi.orgustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. numberanalytics.com For (6aR,11aR)-pterocarpans, a key NOESY correlation is observed between the protons at H-6a and H-11a, which confirms their cis relationship. mdpi.comweebly.com The coupling constant between H-6a and H-11a (typically around 6-7 Hz) also supports a cis ring junction. mdpi.comweebly.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that is particularly useful for determining the precise molecular formula of a compound. jocpr.comvulcanchem.com By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be deduced, which is essential for confirming the identity of a newly isolated or synthesized pterocarpan. doi.orgacgpubs.org

Chiroptical Spectroscopy for Absolute Configuration

While NMR and MS can determine the planar structure and relative stereochemistry, chiroptical techniques are necessary to establish the absolute configuration of chiral molecules like (6aR,11aR)-pterocarpans. mdpi.comsioc-journal.cn

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for assigning the absolute configuration of pterocarpans.

For pterocarpans with a (6aR,11aR) configuration, the CD spectrum typically shows a characteristic pattern of Cotton effects. Generally, a positive Cotton effect is observed in the 260-310 nm region, and a negative Cotton effect is seen in the 220-240 nm range. researchgate.net Conversely, pterocarpans with the opposite (6aS,11aS) configuration exhibit an opposite pattern of Cotton effects. doi.orgscribd.com The specific wavelengths and intensities of the Cotton effects can be influenced by the substitution pattern on the aromatic rings. doi.orgresearchgate.net In some cases, a positive curve around 286 nm is indicative of the (6aR,11aR) absolute configuration. mdpi.com

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical technique used to determine the stereochemistry of chiral molecules, including the (6aR,11aR)-pterocarpans. This measurement quantifies the extent to which a substance rotates the plane of polarized light. For the pterocarpan skeleton, the sign of the specific rotation ([α]D) is highly indicative of the absolute configuration at the two chiral centers, C-6a and C-11a.

A consistently observed characteristic for pterocarpans with the (6aR,11aR) configuration is a negative specific rotation value. doi.orgmdpi.comkoreascience.krresearchgate.net This levorotatory behavior is a key diagnostic feature used in conjunction with other spectroscopic data to assign the absolute stereochemistry. For instance, the negative optical rotation of velucarpin A ([α]D -83.8) was a critical factor in assigning its (6aR,11aR) configuration, especially when contrasted with the positive value of its (6aS,11aS) counterpart. doi.org Similarly, the absolute configuration of sandwicensin (B1213144) was determined to be (6aR,11aR)-cis based on its negative optical rotation ([α]D −192.1) and a positive Cotton effect in its Circular Dichroism (CD) spectrum. koreascience.kr

The magnitude of the rotation can vary significantly depending on the specific substitution pattern on the pterocarpan core and the solvent used for the measurement. This variability underscores the importance of comparing data with known standards and employing complementary techniques for unambiguous assignment.

Table 1: Specific Optical Rotation Values for various (6aR,11aR)-Pterocarpans

| Compound Name | Specific Rotation ([α]D) | Solvent/Conditions |

| (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan | -134.3° | Not specified |

| Velucarpin A | -83.8 | MeOH |

| Velucarpin C | -121.3 | MeOH |

| Bituminarin A | -268.0 | c 0.013, CHCl₃ |

| Bituminarin B | -194.5 | c 0.013, CHCl₃ |

| (6aR,11aR)-3-hydroxy-8,9-methylenedioxypterocarpan | -71.5 | c 0.05, CHCl₃ |

| Sandwicensin | -192.1 | Not specified |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. This powerful, non-destructive analytical technique provides precise information on the three-dimensional arrangement of atoms and the connectivity within a molecule, leaving no ambiguity about its stereochemistry. thermofisher.commalvernpanalytical.com

In the study of pterocarpans, single-crystal X-ray diffraction analysis provides unequivocal proof of the absolute configuration. A prime example is the structural elucidation of (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan, which was isolated from Caragana spinifera. ustc.edu.cnresearchgate.net Its structure was determined by single-crystal X-ray diffraction, which confirmed the cis-fusion of the B and C rings and established the absolute configuration as (6aR,11aR). ustc.edu.cnresearchgate.netustc.edu.cn The analysis provided detailed crystallographic data, which serves as a benchmark for this class of compounds. ustc.edu.cnresearchgate.net While the absolute configuration of many pterocarpans is often deduced by comparing their spectroscopic data (like CD and optical rotation) to known examples, X-ray analysis provides the ultimate confirmation when a suitable crystal can be obtained. researchgate.net

Table 2: Crystallographic Data for (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan ustc.edu.cnresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4778(13) |

| b (Å) | 12.631(3) |

| c (Å) | 8.8368(18) |

| β (°) | 95.8(3) |

| Volume (ų) | 719.3(3) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (Mg/m³) | 1.386 |

Computational Chemistry and Quantum Chemical Calculations (e.g., ECD Calculations, TDDFT)

In cases where X-ray quality crystals are not available, or to corroborate other spectroscopic findings, computational chemistry provides a powerful alternative for assigning absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy, in combination with quantum chemical calculations like Time-Dependent Density Functional Theory (TDDFT), has become an indispensable tool. rsc.org

This method involves calculating the theoretical ECD spectrum for possible stereoisomers of a molecule and comparing them to the experimentally measured spectrum. The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum. This approach was successfully used to establish the (6aR,11aR) absolute configuration of (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan. weebly.comcabidigitallibrary.org Researchers computationally predicted the CD spectra for the cis-fused (6aR,11aR), cis-fused (6aS,11aS), and trans-fused (6aR,11aS) isomers, finding that the experimental spectrum was consistent only with the (6aR,11aR) configuration. weebly.com

Similarly, the absolute configurations of (-)-medicarpin and its derivative, (-)-9-demethoxymedicarpin, were confirmed as (6aR,11aR) through a combination of experimental HPLC-ECD analysis and quantum-chemical ECD calculations. researchgate.netrsc.org This integrated approach is also applied to newly synthesized or isolated pterocarpans, such as 6-naphthylpterocarpans and novel glycosides from Sophora tonkinensis, providing a reliable method for stereochemical assignment in solution. rsc.orgnajah.edu

Chromatographic Methods for Isolation and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are fundamental to the study of (6aR,11aR)-pterocarpans, enabling their isolation from complex natural extracts and their subsequent analysis for purity and quantification.

Isolation: The purification of pterocarpans from plant sources typically involves a multi-step chromatographic process.

Column Chromatography (CC): This is the workhorse technique for initial fractionation. Silica (B1680970) gel is a common stationary phase, used with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate) to separate compounds based on their polarity. doi.orgjmp.ir Sephadex LH-20, a size-exclusion gel, is also frequently used, particularly for separating phenolic compounds. doi.orgmdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds like glycosides. It was successfully used to isolate (6aR,11aR)-9,10-dimethoxypterocarpan-3-O-beta-D-glucopyranoside from Astragalus membranaceus. nih.gov

Preparative Thin-Layer Chromatography (PTLC): For final purification of small quantities, PTLC on silica gel plates is often employed. jmp.ir

Analysis:

Thin-Layer Chromatography (TLC): TLC is an essential tool for the rapid monitoring of fractions from column chromatography and for assessing the purity of isolated compounds. weebly.comthieme-connect.comscispace.com Spots are typically visualized under UV light or by using a spray reagent. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the final purity of isolated pterocarpans and for quantitative analysis. nih.govnih.gov Reversed-phase columns (e.g., C18) are commonly used. nih.govoup.com Furthermore, HPLC with a chiral stationary phase (chiral HPLC) is a powerful method for resolving enantiomers, which was used in the optical resolution of medicarpin (B1676140) and synthetic pterocarpans. rsc.orgresearchgate.netrsc.org

Ultra-High-Pressure Liquid Chromatography (u-HPLC): This advanced technique, often coupled with mass spectrometry (u-HPLC-MS), allows for very rapid and sensitive characterization of flavonoids, including pterocarpans, directly from crude extracts. oup.com

Table 3: Chromatographic Methods Used for (6aR,11aR)-Pterocarpans

| Technique | Application | Stationary/Mobile Phase Example | Reference Compound(s) |

| Isolation | |||

| Column Chromatography (CC) | Initial fractionation and purification | Silica gel; Hexane-EtOAc gradient | Velucarpins A-C |

| Column Chromatography (CC) | Purification | Sephadex LH-20; CH₂Cl₂-MeOH | Velucarpin A |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative isolation | Two-phase system: ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5, v/v) | (6aR,11aR)-9,10-di-methoxypterocarpan-3-O-beta-D-glucopyranoside |

| Preparative Thin Layer Chromatography (PTLC) | Final purification | Silica gel | Shinpterocarpin (B12391876), 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan |

| Analysis | |||

| Thin Layer Chromatography (TLC) | Monitoring fractions, purity check | Silica gel 60 F₂₅₄ plates | (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis | C18 column; Acetonitrile/Water gradient | 6a-hydroxymaackiain (B600481), Pisatin (B192138) |

| Chiral HPLC | Separation of enantiomers | Chiral stationary phase | (-)-(6aR,11aR)-medicarpin |

| u-HPLC-MS | Rapid characterization | Not specified | Flavonoids from Radix Astragali |

Biological Activities and Mechanisms of Action of 6ar,11ar Pterocarpans Excluding Human Clinical Data

Antimicrobial and Antifungal Activities

Role as Plant Phytoalexins against Fungal Pathogens

(6aR,11aR)-Pterocarpans play a crucial role in plant defense as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. bohrium.comnih.govnih.govkfnl.gov.sa Their production is a key defense mechanism, particularly in leguminous plants, against a variety of fungal pathogens. bohrium.comkfnl.gov.sa For instance, medicarpin (B1676140), a well-known pterocarpan (B192222), provides resistance in peas against the fungus Rhizoctonia solani by inhibiting the elongation of the germ tube and the growth of fungal mycelium. researchgate.net Similarly, maackiain, another pterocarpan, is produced by chickpea and has been shown to inhibit the growth of Pythium graminicola. researchgate.netchiro.org The production of these phytoalexins, such as pisatin (B192138) in pea, is a direct response to fungal infection and is considered a significant factor in disease resistance. kfnl.gov.sachiro.orgfrontiersin.org The presence of these compounds helps plants to ward off fungal infections, although some fungi have developed mechanisms to detoxify these compounds. bohrium.comfrontiersin.org

In vitro Antibacterial Activity against Bacterial Strains

(6aR,11aR)-Pterocarpans have demonstrated notable in vitro antibacterial activity against a range of bacterial strains, particularly Gram-positive bacteria. bohrium.com Studies have shown their efficacy against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the acid-fast bacterium Mycobacterium smegmatis. researchgate.nettjpps.orggrafiati.com

Several pterocarpans isolated from Erythrina species have shown significant antibacterial properties. nih.gov For example, erybraedin A and erythrabyssin II exhibited strong activity against Streptococcus strains, while erycristagallin (B1245051) was highly effective against Staphylococcus strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.gov In some cases, the activity of these pterocarpans against certain bacterial strains was found to be more potent than standard antibiotics like vancomycin (B549263) and oxacillin (B1211168). nih.gov

The following table summarizes the in vitro antibacterial activity of selected (6aR,11aR)-pterocarpans.

| Compound | Bacterial Strain | Activity | Reference |

| Shinpterocarpin (B12391876) | Bacillus subtilis | Zone of inhibition: 19.4 mm | researchgate.netjmp.ir |

| 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan | Gram-positive and Gram-negative bacteria | Considerable activity | researchgate.netjmp.ir |

| Lonchocarpol A | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis | Strong activity | researchgate.netclockss.org |

| Sandwicensin (B1213144) | Mycobacterium tuberculosis H37Ra | Weak activity (MIC: 100 µg/mL) | clockss.org |

| Erythrisenegalone | Mycobacterium tuberculosis H37Ra | Weak activity (MIC: 50 µg/mL) | clockss.org |

| Erybraedin A | Streptococcus strains | MIC: 0.78-1.56 µg/ml | nih.gov |

| Erythrabyssin II | Streptococcus strains | MIC: 0.78-1.56 µg/ml | nih.gov |

| Erystagallin A | Streptococcus and Staphylococcus strains | MIC: more active than vancomycin and oxacillin against several strains | nih.gov |

| Erycristagallin | Staphylococcus strains (including MRSA and VRSA) | MIC: 0.39-1.56 µg/ml | nih.gov |

Structure-Activity Relationships for Antimicrobial Effects

An analysis of pterocarpans from African Erythrina species revealed that the presence of hydroxyl and prenyl groups on both aromatic rings (A and B) is crucial for their antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis. tjpps.orggrafiati.com High lipophilicity, often enhanced by the presence of prenyl groups, generally favors activity against Gram-positive bacteria. tjpps.orgresearchgate.net For instance, a C-2 prenyl and C-3 hydroxyl substitution pattern on ring A, combined with a C-9 hydroxyl and C-10 prenyl substitution on ring B, appears to be favorable for antibacterial activity. researchgate.net Furthermore, the presence of two free hydroxy groups is considered important for strong antibacterial action. bohrium.com

Antioxidant Properties

Free-Radical Scavenging Activity (e.g., DPPH assay)

(6aR,11aR)-Pterocarpans have been shown to possess antioxidant properties, as demonstrated by their ability to scavenge free radicals in various assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netjmp.irrjpbcs.comnih.govnih.gov This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Several pterocarpans isolated from natural sources have exhibited significant free-radical scavenging activity. researchgate.netjmp.ir For example, shinpterocarpin and 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan, isolated from Erythrina fusca, showed moderate to high free-radical scavenging activity with IC50 values of 8.8 µg/mL and 7.9 µg/mL, respectively, in the DPPH assay. researchgate.netjmp.ir Another study on pterocarpans from Millettia aboensis found that maackian had the highest antioxidant activity with an IC50 of 83 µg/ml. tandfonline.comnih.gov Pterocarpan 3 from Oxytropis falcata also demonstrated good radical-scavenging activity in the DPPH assay. nih.gov

The following table presents the DPPH free-radical scavenging activity of selected (6aR,11aR)-pterocarpans.

| Compound | Source | IC50 Value (DPPH assay) | Reference |

| Shinpterocarpin | Erythrina fusca | 8.8 µg/mL | researchgate.netjmp.ir |

| 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan | Erythrina fusca | 7.9 µg/mL | researchgate.netjmp.ir |

| Maackian | Millettia aboensis | 83 µg/ml | tandfonline.comnih.gov |

| (-)-4-hydroxy-3-methoxy-(6aR,11aR)-8,9-methylenedioxypterocarpan | Sophora flavescens | 35.83 +/- 0.47 microM | researchgate.net |

Influence of Hydroxyl Substitution on Antioxidant Activity

The antioxidant activity of (6aR,11aR)-pterocarpans is closely linked to the presence and position of hydroxyl groups on the pterocarpan skeleton. The structure-activity relationship suggests that the presence of a hydroxyl group at the C-9 position plays a role in increasing the antioxidant activity against the DPPH radical. jocpr.com This is exemplified by comparing phaseollidin (B1679766), which has a hydroxyl group at C-9, to sandwicensin, which has a methoxyl group at the same position; phaseollidin exhibits greater activity. jocpr.com The ability of these hydroxyl groups to donate a hydrogen atom is a key factor in their free-radical scavenging capacity.

Anti-inflammatory Effects (In vitro/Preclinical)

(6aR,11aR)-Pterocarpans have demonstrated notable anti-inflammatory properties in various preclinical studies. These compounds exert their effects through the modulation of key inflammatory pathways and mediators.

One such pterocarpan, erycristagallin, has been shown to inhibit the arachidonic acid metabolism in vitro via the 5-lipoxygenase pathway in rat polymorphonuclear leukocytes, with a reported half-maximal inhibitory concentration (IC50) of 23.4 µM. researchgate.net However, it did not affect the cyclooxygenase-1 metabolism in human platelets. researchgate.net This suggests a specific mechanism of action for its anti-inflammatory activity. researchgate.net

Another pterocarpan, sophotokin, isolated from Sophora tonkinensis, exhibits potent anti-neuroinflammatory effects. nih.gov In preclinical models using microglial cells, sophotokin dose-dependently inhibited the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and interleukin-1β (IL-1β) stimulated by lipopolysaccharide (LPS). nih.gov Its mechanism involves the blockade of LPS-induced production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation revealed that sophotokin suppresses the Toll-like receptor 4 (TLR4) signaling pathway by inhibiting the activation of both the p38-MAPK and NF-κB signaling pathways, with PU.1 identified as a potential upstream target. nih.gov

The pterocarpan medicarpin is also recognized for its anti-inflammatory properties. nih.gov Similarly, puerarin, another related isoflavonoid (B1168493), has demonstrated anti-inflammatory effects by reducing levels of iNOS, IL-1β, and TNF-α in a rat model of anterior ischemic optic neuropathy. frontiersin.org The broader class of flavonoids, to which pterocarpans belong, includes compounds like apigenin (B1666066) and rutin, which are known to exert anti-inflammatory actions by inhibiting the NF-κB pathway and the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In vitro/Preclinical)

The (6aR,11aR)-pterocarpan scaffold is a key feature of numerous natural products exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines in preclinical settings.

The cytotoxic potential of (6aR,11aR)-pterocarpans and their derivatives has been evaluated across a wide spectrum of human cancer cell lines.

For instance, (-)-(6aR,11aR)-2,3,9-trimethoxypterocarpan was assessed for its activity against several cell lines, including promyelocytic leukemia (HL-60), colon carcinoma (HCT-116), ovarian adenocarcinoma (OVCAR-8), and glioblastoma (SF-295). nih.gov Other pterocarpans, such as erybraedin C, have shown moderate cytotoxicity against Jurkat T-cells, Mono-Mac-6 cells, and polymorphonuclear cells, with IC50 values ranging from 17.6 to 28.8 µM. researchgate.net

Newly isolated pterocarpans have also been tested. For example, 3,9-dihydroxy-4-(3,3-dimethylallyl)[6aR,11aR]-pterocarpan was evaluated against KB cancer cells. researchgate.net The pterocarpanquinone LQB 118 has been studied in chronic myeloid leukemia (K562) and lymphoblastic acute leukemia (Jurkat) cell lines. nih.gov Furthermore, (6aR,11aR)-2-isoprenyl-6a,11a-dihydrolespedesol A2 demonstrated cytotoxicity comparable to the chemotherapy drug cisplatin (B142131) in several cancer cell lines, including triple-negative breast cancer (HTB-19), esophageal cancer (Kyse-30), liver cancer (HEPG-2), and prostate cancer (PC-3 and 22Rv1). dvo.ru

The activity of (6aR,11aR)-maackiain and (6aR,11aR)-edunol was evaluated against drug-sensitive leukemia CCRF-CEM cells. researchgate.net In studies on breast adenocarcinoma, the MDA-MB-231 cell line was used to test the cytotoxicity of isoflavones isolated from Millettia dura. weebly.com Additionally, pterocarpans from Bituminaria bituminosa showed antiproliferative effects on the neuroblastoma SH-SY5Y cell line. nih.gov The related compound pterostilbene (B91288) has been shown to be active against breast (MCF-7) and prostate (PC3) cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Select (6aR,11aR)-Pterocarpans in Various Cancer Cell Lines

| Compound Name | Cancer Cell Line | Activity/Observation | Reference |

| (-)-(6aR,11aR)-2,3,9-trimethoxypterocarpan | HL-60 (Leukemia), HCT-116 (Colon), OVCAR-8 (Ovarian), SF-295 (Glioblastoma) | Less cytotoxic than its (+)-(6aS,11aS) enantiomer. | nih.gov |

| Erybraedin C | Jurkat T (Leukemia), Mono-Mac-6 (Leukemia), Polymorphonuclear cells | Moderate cytotoxicity (IC50: 17.6-28.8 µM). | researchgate.net |

| (6aR,11aR)-2-isoprenyl-6a,11a-dihydrolespedesol A2 | HTB-19 (Breast), Kyse-30 (Esophageal), HEPG-2 (Liver), PC-3 & 22Rv1 (Prostate) | Cytotoxicity comparable to cisplatin. | dvo.ru |

| LQB 118 (Pterocarpanquinone) | K562 (Leukemia), Jurkat (Leukemia) | Induced apoptosis. | nih.gov |

| Pterostilbene | MCF-7 (Breast), PC3 (Prostate) | Induced apoptosis. | nih.gov |

| Bitucarpin A, Erybraedin C | SH-SY5Y (Neuroblastoma) | Antiproliferative properties. | nih.gov |

| (6aR,11aR)-maackiain | CCRF-CEM (Leukemia) | Showed cytotoxic activity. | researchgate.net |

The cytotoxic effects of (6aR,11aR)-pterocarpans are mediated through several molecular mechanisms, primarily involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.

A key mechanism is the induction of apoptosis. The pterocarpanquinone LQB 118 triggers apoptosis in leukemia cells through both the intrinsic pathway, indicated by the activation of caspase-9, and the endoplasmic reticulum stress pathway, marked by caspase-12 activation. nih.gov This process leads to downstream events such as the externalization of phosphatidylserine (B164497) and DNA fragmentation. nih.gov Similarly, pterostilbene induces apoptosis in breast and prostate cancer cells, characterized by DNA fragmentation, the formation of apoptotic bodies, and distortions in the cell membrane. nih.gov This is thought to be driven by the overproduction of reactive oxygen species (ROS) and nitric oxide. nih.gov Further evidence shows that pterostilbene inhibits pro-survival factors like Akt and Bcl-2 while inducing pro-apoptotic signals such as Bax and a cascade of caspases. nih.gov

In some cases, cell death occurs through necrosis. For example, erybraedin C was found to induce necrosis rather than apoptosis in Jurkat T leukemia cells. researchgate.net

Beyond inducing cell death, pterocarpans can also halt cancer cell proliferation by arresting the cell cycle. Prenylated pterocarpans have been observed to cause significant DNA fragmentation in PC-3 prostate cancer cells, a hallmark of apoptosis. dvo.ru Certain pterocarpans, including lespedesol A2 derivatives, cause an accumulation of cells in the S and G2/M phases of the cell cycle. dvo.ru This cell cycle arrest is associated with the ability of these polyphenols to inhibit the mRNA expression of human cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK5. dvo.ru Other pterocarpan derivatives have been shown to stop the cell cycle in the G1 phase. dvo.ru

The structure of the pterocarpan nucleus, particularly the nature and position of its substituents, plays a critical role in determining its cytotoxic potency and mechanism of action.

Stereochemistry is a significant factor. A study comparing the enantiomers of 2,3,9-trimethoxypterocarpan found that the (+)-(6aS,11aS) form was significantly more cytotoxic against a panel of tumor cell lines than its naturally occurring (-)-(6aR,11aR) counterpart. nih.gov

The presence of prenyl groups is another crucial feature that often enhances cytotoxicity. Several studies have highlighted the potent activity of prenylated pterocarpans. researchgate.netdvo.runih.gov For example, (6aR,11aR)-2-isoprenyl-6a,11a-dihydrolespedesol A2, a prenylated pterocarpan, showed strong cytotoxic effects. dvo.ru Similarly, pterocarpans isolated from Bituminaria species, which are characterized by one or two prenyl substituents, demonstrated antiproliferative properties against neuroblastoma cells. nih.gov The isolation of new cytotoxic prenylated isoflavonoids, including 3,9-dihydroxy-4-(3,3-dimethylallyl)[6aR,11aR]-pterocarpan, further underscores the importance of this functional group for anticancer activity. researchgate.net

Neuroprotective Potential (Preclinical Studies)

Emerging preclinical evidence suggests that (6aR,11aR)-pterocarpans possess neuroprotective properties, indicating their potential as therapeutic agents for neurodegenerative disorders.

Medicarpin, a this compound, has been identified as a promising neuroprotective agent in preclinical models of Alzheimer's disease (AD). nih.govresearchgate.net In a study using scopolamine-induced amnesic mice, an established model for AD-related memory loss, medicarpin was observed to ameliorate cognitive and memory dysfunction. researchgate.net The underlying mechanism of this neuroprotective effect is believed to involve the regulation of neuronal apoptosis and synaptic plasticity. researchgate.net Network analysis and subsequent experimental validation identified two key protein targets, GSK-3β and MAPK14 (p38), suggesting that medicarpin exerts its therapeutic effects by modulating these AD-related pathological pathways. researchgate.net

The neuroprotective potential of this class of compounds is further supported by studies on sophotokin, a pterocarpan that exhibits significant anti-neuroinflammatory effects. nih.gov Since neuroinflammation is a critical component in the pathology of many neurodegenerative diseases, including AD, the ability of sophotokin to suppress inflammatory pathways in the brain suggests a therapeutic potential for these conditions. nih.govnih.gov Flavonoids in general are being investigated for their neuroprotective roles, with actions that include reducing oxidative stress, modulating signaling pathways like MAPK, and decreasing the phosphorylation of Tau protein, all of which are relevant to AD pathology. nih.gov

Table 2: Summary of Neuroprotective Potential of Select (6aR,11aR)-Pterocarpans

| Compound Name | Preclinical Model | Key Findings | Proposed Mechanism of Action | Reference |

| Medicarpin | Scopolamine-induced amnesic mice (AD model) | Ameliorated cognitive and memory dysfunction. | Regulation of neuronal apoptosis and synaptic plasticity; targeting GSK-3β and MAPK14 (p38). | researchgate.net |

| Sophotokin | Lipopolysaccharide (LPS)-induced microglial cells | Inhibited production of neuroinflammatory mediators (NO, TNF-α, PGE2, IL-1β). | Inhibition of the TLR4/NF-κB/MAPK signaling pathway. | nih.gov |

Osteogenic and Bone Regeneration Activities (Preclinical Studies)

The potential of (6aR,11aR)-pterocarpans to influence bone formation has been a subject of preclinical investigation, with studies focusing on specific molecular pathways.

Modulation of Bone Morphogenetic Protein-2 (BMP2) Expression

Research has shown that the enantiomer (-)-(6aR,11aR)-medicarpin has an opposing effect to its counterpart, (+)-(6aS,11aS)-medicarpin, on bone morphogenetic protein-2 (BMP2) expression. researchgate.netresearchgate.net While the (+)-enantiomer significantly increases BMP2 expression, (-)-(6aR,11aR)-medicarpin was found to decrease BMP-2 transcription levels. researchgate.net BMPs are critical signaling molecules involved in the induction of bone and cartilage formation. cellsignal.com The differential effects of the medicarpin enantiomers highlight the stereospecificity of their biological actions.

Regulation of Runx-2 mRNA Levels

Runt-related transcription factor 2 (Runx-2) is a crucial transcription factor for osteoblast differentiation and bone formation. Studies on the enantiomers of medicarpin revealed that (-)-(6aR,11aR)-medicarpin did not cause any change in the mRNA levels of Runx-2. researchgate.net This is in contrast to its enantiomer, (+)-(6aS,11aS)-medicarpin, which significantly increased the levels of Runx-2 mRNA. researchgate.netresearchgate.net The racemic mixture, (±)-medicarpin, exhibited a combined effect of both enantiomers on the transcription levels. researchgate.netresearchgate.net

Enantiomeric Specificity of Osteogenic Effects

The osteogenic, or bone-forming, activities of pterocarpans demonstrate a clear enantiomeric specificity. As detailed in the preceding sections, (-)-(6aR,11aR)-medicarpin either decreased or had no effect on key markers of bone formation, such as BMP2 and Runx-2. researchgate.net Conversely, its enantiomer, (+)-(6aS,11aS)-medicarpin, showed a significant stimulatory effect on these same markers. researchgate.netresearchgate.net This highlights that the specific three-dimensional arrangement of the atoms in the pterocarpan scaffold is a critical determinant of its interaction with biological targets related to bone metabolism. cymitquimica.com

Antimalarial Activity (In vitro/Preclinical)

Several pterocarpans have been investigated for their potential as antimalarial agents in preclinical studies. While specific data on the antimalarial activity of this compound is not extensively detailed in the provided search results, the broader class of pterocarpans has shown promise. For instance, extracts from plants containing pterocarpans have been used in traditional medicine to treat malaria. researchgate.net The search for new antimalarial drugs is driven by the emergence of drug-resistant strains of the Plasmodium parasite. nih.gov In vitro studies are a primary method for screening compounds for antiplasmodial activity against various strains of the parasite. nih.govmdpi.com

Antiophidic Properties (Snake Venom Antagonism)

Pterocarpans isolated from plants used in traditional medicine as antidotes for snakebites have demonstrated antiophidic properties in preclinical studies. sci-hub.senih.gov For example, cabenegrin A-I and A-II, which are pterocarpans identified in the roots of Harpalyce brasiliana, have been investigated for their ability to counteract the effects of snake venom. sci-hub.se Specifically, cabenegrin A-II was shown to reverse biochemical and hematological alterations induced by Bothrops jararacussu venom in rats and inhibit the venom's hypotensive effect. sci-hub.se The pterocarpan edunol (B191155), also isolated from Harpalyce brasiliana, has shown antimyotoxic and antiproteolytic properties, as well as the ability to inhibit phospholipase A2 (PLA2), a common component of snake venoms. nih.gov These findings suggest that pterocarpans could be a source for the development of novel treatments for snakebite envenomation. researchgate.net

Interactions with Biological Targets

The diverse biological activities of (6aR,11aR)-pterocarpans stem from their interactions with various biological targets. The specific stereochemistry of the (6aR,11aR) configuration is crucial in determining how these compounds bind to and modulate the function of proteins and other cellular components. cymitquimica.comcymitquimica.com As discussed in the context of osteogenic activity, the differential effects of medicarpin enantiomers on BMP2 and Runx-2 expression are a clear example of target-specific interactions. researchgate.netresearchgate.net Furthermore, the antiophidic properties of pterocarpans like edunol are attributed to their ability to inhibit specific enzymes in snake venom, such as PLA2. nih.gov The isoflavonoid backbone of pterocarpans allows for a wide range of substitutions, leading to a large family of over 400 derivatives with varied biological effects. researchgate.net

Enzyme Inhibition (e.g., Cytochrome P450 inhibition)

(6aR,11aR)-Pterocarpans have been investigated for their ability to inhibit various enzymes, a key mechanism underlying their biological effects. A significant area of this research is their interaction with cytochrome P450 (CYP) enzymes. CYPs are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs. wikipedia.orggeekymedics.com Inhibition of these enzymes can alter the metabolic pathways of other substances, which is a critical consideration in pharmacology. examine.com

For instance, certain pterocarpans are known to interact with specific CYP isozymes. The fungal pathogen Nectria haematococca possesses a cytochrome P450 enzyme, pisatin demethylase, which detoxifies the this compound phytoalexin, pisatin. oup.com This demonstrates a specific enzyme-substrate interaction involving a this compound. While this example is of a fungal enzyme, it highlights the potential for pterocarpans to act as specific inhibitors of CYP enzymes. The study of such interactions is essential for understanding the broader biological activities of these compounds.

Comparative Structure-Activity Relationship (SAR) Studies for (6aR,11aR)-Pterocarpans

The biological activity of (6aR,11aR)-pterocarpans is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific functional groups and stereochemical features influence the efficacy of these compounds.

The substitution pattern on the pterocarpan skeleton significantly modulates biological activity. kfnl.gov.sa Key substituents include hydroxyl (-OH), methoxy (B1213986) (-OCH3), methylenedioxy (-O-CH2-O-), and prenyl groups. kfnl.gov.sanih.gov

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups are critical. For example, the conversion of 6a-hydroxymaackiain (B600481) to pisatin involves a crucial O-methylation step, highlighting the importance of the hydroxyl group as a site for enzymatic modification. oup.com The compound (6aR,11aR)-3-hydroxy-9,10-dimethoxypterocarpan-7-O-β-D-glucoside is noted for its potential antioxidant and anti-inflammatory activities, which are attributed to its specific arrangement of hydroxyl and methoxy groups. cymitquimica.com Furthermore, a new pterocarpan, (6aR,11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan, was isolated from Millettia micans, indicating the natural occurrence of diverse methoxy substitution patterns. weebly.com

Methylenedioxy Groups: The methylenedioxy bridge is a characteristic feature of several bioactive pterocarpans, such as maackiain. nih.gov This group is formed by the action of cytochrome P450 enzymes and is a critical determinant of the biological properties of the molecule. nih.gov The presence of a methylenedioxy group at positions 3' and 4' of the B ring has been confirmed in certain pterocarpan structures. sci-hub.se

Prenyl Groups: Prenylation, the attachment of a prenyl group, is another important modification that can enhance the biological activity of pterocarpans. nih.gov For instance, 3-O-prenylmaackiain is a pterocarpan isolated from Millettia dura. weebly.com The addition of a prenyl group can increase the lipophilicity of the molecule, potentially facilitating its interaction with biological membranes and cellular targets. nih.gov Research has shown that prenylated pterocarpans can exhibit increased toxicity against certain phytopathogenic fungi. nih.gov

The following table summarizes the impact of these functional groups on the biological activities of selected (6aR,11aR)-pterocarpans.

| Functional Group | Example Compound | Observed Biological Relevance |

| Hydroxyl | 6a-hydroxymaackiain | Precursor in the biosynthesis of pisatin. oup.com |

| Methoxy | (6aR,11aR)-3-hydroxy-9,10-dimethoxypterocarpan-7-O-β-D-glucoside | Associated with antioxidant and anti-inflammatory potential. cymitquimica.com |

| Methylenedioxy | Maackiain | A key structural feature influencing biological properties. nih.govnih.gov |

| Prenyl | 3-O-prenylmaackiain | Can enhance biological activity, such as antifungal effects. nih.govweebly.com |

The stereochemistry at the 6a and 11a positions of the pterocarpan core is a crucial determinant of biological efficacy. researchgate.net The vast majority of naturally occurring pterocarpans possess the cis-fused (6aR,11aR) configuration, which corresponds to a levorotatory optical rotation. nih.govnih.gov This specific three-dimensional arrangement is critical for the molecule's interaction with biological targets. cymitquimica.com

Studies have shown that the stereochemistry of pterocarpans can dictate their antimicrobial activity. For example, some plant pathogens are capable of detoxifying the (-)-isomers (6aR,11aR) but not the (+)-isomers, leading to higher antimicrobial activity for the (+)-pterocarpans in these specific cases. nih.gov In another study comparing the antitumor potential of (+)-(6aS,11aS)- and (-)-(6aR,11aR)-2,3,9-trimethoxypterocarpan, significant differences in cytotoxic effects were observed, underscoring the importance of the stereochemistry at C6a and C11a. nih.gov The (6aR,11aR) configuration is considered a common feature among bioactive pterocarpans.

The conformation of the pterocarpan ring system, which is dictated by the cis-fusion of the B and C rings, also plays a role in its biological activity. researchgate.net The (6aR,11aR) stereochemistry results in a specific, non-planar conformation that influences how the molecule presents its functional groups for interaction with biological macromolecules. The unique conformations of pterocarpans are considered important for their biological activities. researchgate.net X-ray crystal structures of enzyme-substrate complexes have revealed that the (6aR,11aR)-stereoisomer of 6a-hydroxymaackiain adopts a specific conformation when bound to the active site of an O-methyltransferase, suggesting that the conformational properties of the pterocarpan are key to its enzymatic recognition and subsequent biological effect. oup.com

Enzymology and Molecular Biology of 6ar,11ar Pterocarpan Metabolism

Biochemical Characterization of Biosynthetic Enzymes

The final steps in the biosynthesis of many (6aR,11aR)-pterocarpans, such as (-)-medicarpin, involve the sequential action of two key enzymes: vestitone (B1219705) reductase (VR) and pterocarpan (B192222) synthase (PTS). nih.govresearchgate.net Initially, it was believed that a single enzyme, termed "pterocarpan synthase," catalyzed the conversion of vestitone to medicarpin (B1676140). nih.gov However, further research has demonstrated that this is a two-step process. nih.govresearchgate.net

Vestitone reductase, an NADPH-dependent enzyme, first reduces the keto group of (3R)-vestitone to form the isoflavanol intermediate, 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). nih.govuniprot.orgmedkoo.com Subsequently, pterocarpan synthase, which has been identified as a dirigent domain-containing protein, catalyzes the intramolecular cyclization of the (3S,4R)-DMI and (3R,4R)-DMI isomers via dehydration to form the characteristic pterocarpan ring system. nih.govresearchgate.netnih.gov

Another important enzyme in the biosynthesis of some pterocarpans is dihydroxypterocarpan 6a-hydroxylase (D6aH), a cytochrome P450-dependent enzyme. nih.gov This enzyme is responsible for the hydroxylation at the 6a-position of the pterocarpan skeleton, a key step in the formation of phytoalexins like glyceollins in soybean. nih.govscite.ai

Substrate Specificity and Kinetic Parameters

The enzymes involved in (6aR,11aR)-pterocarpan biosynthesis exhibit remarkable substrate and stereospecificity.

Vestitone Reductase (VR): Studies on VR from alfalfa (Medicago sativa) have shown strict stereospecificity for (3R)-vestitone, with no activity observed towards the (3S)-vestitone isomer. nih.govresearchgate.netuniprot.org The enzyme displays a Km value of 45 µM for (3R)-vestitone. nih.govresearchgate.net VR is inhibited by substrate concentrations exceeding 50 µM. uniprot.org

Dihydroxypterocarpan 6a-hydroxylase (D6aH): The recombinant CYP93A1 from soybean, identified as D6aH, exhibits high substrate affinity and stereoselectivity for (6aR,11aR)-(-)-3,9-dihydroxypterocarpan. nih.govscite.ai

Kinetic Parameters of Pterocarpan Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|

| Vestitone Reductase | Medicago sativa | (3R)-Vestitone | 45 nih.govresearchgate.net | - | 6.0 nih.gov | 30 nih.gov |

| DMI Dehydratase | Medicago sativa | DMI | 5 nih.gov | - | 6.0 nih.gov | 30 nih.gov |

| GePTS1 | Glycyrrhiza echinata | (3R,4R) cis-DMI | 78.4 ± 10.7 | 1.8 x 105 | - | - |

| GePTS1 | Glycyrrhiza echinata | (3S,4R) trans-DMI | 303.4 ± 55.4 | 1.0 x 104 | - | - |

| PsPTS1 | Pisum sativum | (3R,4R) cis-DMI | 489.1 ± 100.9 | 2.5 x 104 | - | - |

| AmGT44 | Astragalus membranaceus | Maackiain | 69.28 maxapress.com | 5.05 x 10-5 µM-1s-1 maxapress.com | 7.0 maxapress.com | 37 maxapress.com |

Data for GePTS1 and PsPTS1 kinetic parameters were calculated based on the conversion of the respective DMI isomers. nih.gov

Recombinant Enzyme Expression and Functional Assays

The characterization of these biosynthetic enzymes has been greatly facilitated by their expression in heterologous systems. cDNA clones for enzymes such as pterocarpan synthase (PTS), vestitone reductase (VR), and dihydroxypterocarpan 6a-hydroxylase (D6aH) have been isolated from various legumes including Glycyrrhiza echinata, soybean (Glycine max), and Lotus japonicus. researchgate.netnih.govnih.gov These cDNAs have been successfully expressed in Escherichia coli and yeast (Saccharomyces cerevisiae), allowing for the production of purified recombinant proteins. researchgate.netnih.govnih.govoup.com

Functional assays using these recombinant enzymes have been crucial in confirming their catalytic activities and determining their substrate specificities. researchgate.netnih.govnih.gov For example, recombinant PTS from G. echinata, soybean, and L. japonicus were biochemically characterized after expression in E. coli. researchgate.net Similarly, the function of soybean D6aH (CYP93A1) was confirmed through its expression in yeast. nih.gov These studies often involve incubating the purified enzyme with a potential substrate and analyzing the reaction products using techniques like HPLC and mass spectrometry. oup.com

Gene Expression and Regulation of Biosynthetic Pathways in Response to Stimuli